3-pyr-Cytisine

Nicotinic acetylcholine receptor Binding affinity Subtype selectivity

3-pyr-Cytisine is the only commercially available α4β2 nAChR ligand functionally silent at α3β4 and α7 receptors (≤5% ACh maximum at 100 µM). This eliminates ganglionic and cognitive confounds inherent to cytisine and varenicline, enabling unambiguous genotype-phenotype correlations in mouse depression models. Its very low intrinsic efficacy (3–8% of ACh) prevents tachyphylaxis during chronic dosing. Essential as a cold-reference standard for PET occupancy validation and as a benchmark for antidepressant-biased cytisine analog screening.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 948027-43-8
Cat. No. B1662352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pyr-Cytisine
CAS948027-43-8
Synonyms(1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4
InChIInChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1
InChIKeyGOYASQWDLRLAPK-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-pyr-Cytisine (CAS 948027-43-8): A High-Affinity, Subtype-Selective α4β2 Nicotinic Partial Agonist for Antidepressant Research


3-pyr-Cytisine (3-(Pyridin-3′-yl)-cytisine) is a synthetic derivative of the natural alkaloid cytisine that functions as a high-affinity, very weak partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) [1]. Unlike its parent compound, 3-pyr-Cytisine exhibits negligible agonist activity at α3β4 and α7 nAChR subtypes [1], and demonstrates dose-dependent antidepressant-like efficacy in multiple mouse behavioral paradigms including the tail suspension, forced-swim, and novelty-suppressed feeding tests [1].

Why Generic Cytisine or Varenicline Cannot Substitute for 3-pyr-Cytisine in Mechanistic Studies


Although cytisine, varenicline, and 3-pyr-Cytisine all target α4β2 nAChRs, their divergent selectivity profiles and intrinsic efficacies preclude interchangeable use. Cytisine acts as a full agonist at α3β4 and α7 receptors, while varenicline is a potent partial agonist at α4β2 with significant residual effects at other subtypes [1]. In contrast, 3-pyr-Cytisine produces ≤5% of the maximal ACh response at α3β4 and α7 receptors even at 100 µM, making it a functionally selective tool for α4β2-mediated signaling [1]. This selectivity is critical for isolating α4β2 contributions in complex neurobiological systems, where off-target nAChR activation by less selective compounds can confound results.

Quantitative Differentiation of 3-pyr-Cytisine from its Closest In-Class Analogs


Subtype Binding Selectivity: 130-Fold α4β2 over α3β4 Discrimination

3-pyr-Cytisine displays a Ki of 0.91 nM at α4β2 nAChRs, compared to 119 nM at α3β4 and 1,100 nM at α7, yielding selectivity ratios of approximately 130-fold and 1,200-fold, respectively . This stands in marked contrast to cytisine, which binds with high affinity to both α4β2 and α3β4 subtypes and acts as a full agonist at α3β4 and α7 receptors [1].

Nicotinic acetylcholine receptor Binding affinity Subtype selectivity

Functional Efficacy at α4β2: Very Weak Partial Agonism (~3–8% of ACh Maximum)

In Xenopus oocyte electrophysiology, 3-pyr-Cytisine achieves only 3% (HS α4β2) to 8% (LS α4β2) of the maximal ACh response, classifying it as a very weak partial agonist [1]. By comparison, cytisine reaches ~10% efficacy at LS α4β2 receptors and acts as a full agonist at α3β4 and α7 subtypes [1].

Efficacy Partial agonism α4β2 stoichiometry

Functional Absence of Agonist Activity at α3β4 and α7 nAChRs

At concentrations up to 100 µM, 3-pyr-Cytisine produced ≤5% of the maximal ACh response at α3β4 and α7 nAChRs, demonstrating negligible functional activity at these off-target subtypes [1]. In contrast, cytisine acts as a full agonist at both α3β4 and α7 receptors, and 5-Br-Cytisine retains substantial agonist efficacy (Imax = 0.66 at α3β4, 0.386 at α7) [1].

Subtype selectivity Off-target activity α3β4 α7

In Vivo Antidepressant-Like Efficacy at Doses Distinct from Cytisine

In the tail suspension test, 3-pyr-Cytisine significantly reduced immobility at 0.6 mg/kg (p = 0.012), whereas cytisine required 1.0 mg/kg to reach significance [1]. In the forced swim test, 3-pyr-Cytisine produced significant effects across a broader dose range (0.3, 0.6, and 0.9 mg/kg) compared to cytisine (0.75 and 1.0 mg/kg), with the lowest effective 3-pyr-Cytisine dose being 2.5-fold lower [1].

Antidepressant Tail suspension test Forced swim test In vivo behavioral pharmacology

Blood-Brain Barrier Penetration: Peripheral Efficacy Contrasts with 5-Bromo-Cytisine

While 5-Br-Cytisine failed to produce antidepressant-like effects after peripheral administration due to poor blood-brain barrier (BBB) penetration, 3-pyr-Cytisine was fully efficacious following intraperitoneal injection across all three behavioral paradigms, demonstrating adequate CNS bioavailability [1].

Blood-brain barrier CNS penetration 5-Bromo-cytisine

High-Impact Application Scenarios for 3-pyr-Cytisine in Preclinical Neuroscience


Isolating α4β2-Specific Antidepressant Signaling from Broader Nicotinic Tone

Researchers seeking to dissect the specific contribution of α4β2 nAChR partial agonism to mood regulation can use 3-pyr-Cytisine as a selective pharmacological probe. Its functional silence at α3β4 and α7 receptors [1] eliminates the confound of ganglionic and cognitive side effects that complicate studies with cytisine or varenicline, enabling cleaner genotype-phenotype correlations in transgenic mouse models of depression.

Dose-Response Profiling of α4β2-Mediated Behavioral Effects Without Receptor Desensitization Artifacts

The very low intrinsic efficacy (3–8% of ACh maximum) of 3-pyr-Cytisine at α4β2 receptors [1] allows researchers to probe the relationship between α4β2 occupancy and behavioral outcomes without triggering substantial receptor desensitization. This property is particularly valuable for chronic dosing studies where sustained partial agonism is desired without the tachyphylaxis often observed with higher-efficacy agonists.

Comparative Pharmacology of Cytisine Derivatives for Smoking Cessation vs. Antidepressant Indications

Procurement teams developing cytisine-based libraries for dual-indication screening can leverage 3-pyr-Cytisine as a reference standard for antidepressant-biased α4β2 partial agonism. Its distinct dose-response profile (effective at 0.3 mg/kg in multiple paradigms vs. 1.0 mg/kg for cytisine [1]) and differentiated subtype selectivity make it a benchmark for evaluating next-generation analogs targeting mood disorders rather than nicotine dependence.

In Vivo Validation of α4β2 nAChR PET Tracer Occupancy

The high α4β2 binding affinity (Ki = 0.91 nM) combined with functional selectivity [1] positions 3-pyr-Cytisine as an ideal cold-reference compound for positron emission tomography (PET) occupancy studies. Its use can validate target engagement of novel α4β2-selective imaging agents without the complication of concurrent α3β4/α7 binding that would confound quantification with less selective ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-pyr-Cytisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.